4-Aminobenzo-12-crown-4
Overview
Description
4-Aminobenzo-12-crown-4 is a cyclic compound with the IUPAC name 2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-ylamine . It has a molecular weight of 239.27 . It is a solid substance that is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for 4-Aminobenzo-12-crown-4 is 1S/C12H17NO4/c13-10-1-2-11-12 (9-10)17-8-6-15-4-3-14-5-7-16-11/h1-2,9H,3-8,13H2 . The molecular formula is C12H18NO4 .Physical And Chemical Properties Analysis
4-Aminobenzo-12-crown-4 is a solid substance . The specific physical and chemical properties such as density, boiling point, and melting point are not available .Scientific Research Applications
Synthesis and Metal Complex Formation
4-Aminobenzo-12-crown-4 is used in synthesizing novel aminomethylphosphine compounds, which are then employed to form metal complexes with nickel(II), palladium(II), and platinum(II). These complexes have been studied and characterized, revealing insights into their structural and chemical properties (Serinda, 1995).
Lithium Isotope Separation
This compound has been applied in the separation of lithium isotopes, using an ionic liquid-anisole extraction system. It has been compared with other crown ethers for efficiency in isotope separation, demonstrating its utility in this field (Liu et al., 2018).
Ion Transport and Extraction
Research shows that 4-Aminobenzo-12-crown-4 can transport K+ ion significantly faster than other crown ether derivatives. This highlights its potential in ion transport applications (Tsukube et al., 1985).
Functionalization of Carbon Nanotubes
This compound is also used in the covalent functionalization of multi-walled carbon nanotubes (MWNTs) and fullerene C60. This method is environmentally friendly and holds potential for applications in nanoelectronics and nanomedicine (Henao-Holguín et al., 2016).
Ternary Complex Creation
4-Aminobenzo-12-crown-4 is used in creating ternary multi-component crystals. The crown ether facilitates the formation of these structures, which can be controlled for designed creation of ternary crystals (Boardman et al., 2014).
Engineered Ionic Gates
The compound is integral in developing engineered ionic gates for ion conduction based on sodium and potassium-activated nanochannels, showing promise in clinical medicine, biosensors, and drug delivery (Liu et al., 2015).
Metal Complex Dyes
4-Aminobenzo-12-crown-4 is involved in synthesizing novel formazans and their metal complex dyes, revealing potential in the field of dyes and pigments (Gök & Şentürk, 1991).
Visual Detection of Pb(II) Ions
The compound is used in a crown ether-based colorimetric sensing scheme for detecting Pb(II) ions, highlighting its application in environmental monitoring (Mehta et al., 2014).
Curing Agent for Epoxy Resins
It serves as a curing agent for epoxy resins, improving their thermal stability, which is significant in the field of materials science (López et al., 2017).
Detection of Ferric Ions
4-Aminobenzo-12-crown-4 is also employed for the detection of ferric ions in aqueous solutions, using colorimetric, UV-visible absorption, and fluorescence techniques. This application is crucial in environmental and biological monitoring (Ly et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c13-10-1-2-11-12(9-10)17-8-6-15-4-3-14-5-7-16-11/h1-2,9H,3-8,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKICIJKRTPWQSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=C(C=CC(=C2)N)OCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801169758 | |
Record name | 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801169758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobenzo-12-crown-4 | |
CAS RN |
78554-68-4 | |
Record name | 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78554-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801169758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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